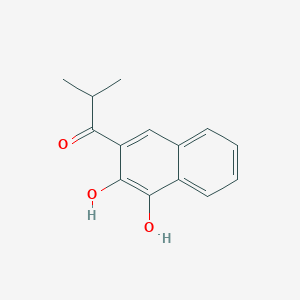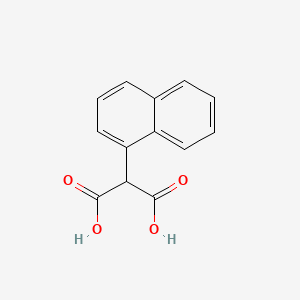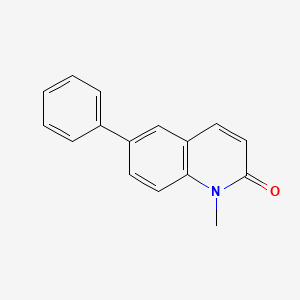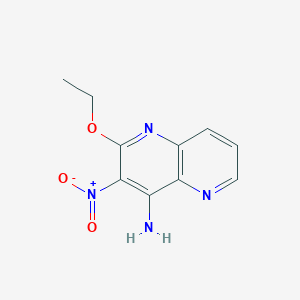
1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-2-METHYLPROPAN-1-ONE is an organic compound that features a naphthalene ring substituted with two hydroxyl groups and a methylpropanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-2-METHYLPROPAN-1-ONE typically involves the reaction of 3,4-dihydroxynaphthalene with 2-methylpropan-1-one under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-2-METHYLPROPAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-2-METHYLPROPAN-1-ONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-2-METHYLPROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The hydroxyl groups and carbonyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dihydroxynaphthalene: Similar structure but lacks the methylpropanone group.
2-Methyl-1,4-naphthoquinone: Contains a quinone group instead of hydroxyl groups.
3,4-Dihydroxynaphthalene: Lacks the methylpropanone group.
Uniqueness
1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-2-METHYLPROPAN-1-ONE is unique due to the presence of both hydroxyl groups and a methylpropanone group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
61983-12-8 |
|---|---|
Fórmula molecular |
C14H14O3 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
1-(3,4-dihydroxynaphthalen-2-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C14H14O3/c1-8(2)12(15)11-7-9-5-3-4-6-10(9)13(16)14(11)17/h3-8,16-17H,1-2H3 |
Clave InChI |
OCCKUXIVADQELI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C1=CC2=CC=CC=C2C(=C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11878155.png)
![1-(6-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine](/img/structure/B11878159.png)


![5-(Bromomethyl)thieno[2,3-b]pyridine](/img/structure/B11878186.png)









